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Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of

2-(4-Carbamoylphenyl)propanoic acid. The document outlines key identifiers, predicted and

available physical and chemical data, and detailed experimental protocols for the determination

of its fundamental characteristics. This information is critical for researchers and professionals

involved in drug discovery, development, and formulation, enabling a thorough understanding

of the compound's behavior.

Introduction
2-(4-Carbamoylphenyl)propanoic acid is a carboxylic acid derivative with potential

applications in pharmaceutical and chemical research. A comprehensive understanding of its

physicochemical properties is paramount for predicting its pharmacokinetic and

pharmacodynamic behavior, as well as for the rational design of formulation and delivery

systems. This guide summarizes the known data for this compound and provides standardized

methodologies for its experimental characterization.
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A clear identification of 2-(4-Carbamoylphenyl)propanoic acid is fundamental for accurate

data retrieval and scientific communication.

Identifier Value

IUPAC Name 2-(4-carbamoylphenyl)propanoic acid

CAS Number 1624261-50-2[1]

Molecular Formula C₁₀H₁₁NO₃[1]

Molecular Weight 193.2 g/mol [1]

Canonical SMILES CC(C1=CC=C(C=C1)C(=O)N)C(=O)O

Physicochemical Properties
The following table summarizes the available and predicted physicochemical data for 2-(4-
Carbamoylphenyl)propanoic acid. It is important to note that some of these values are

computational predictions and should be confirmed through experimental validation.

Property Value Source

Melting Point Data not available -

Boiling Point 398.7 ± 25.0 °C (Predicted) ChemicalBook

Solubility Data not available -

pKa 4.14 ± 0.10 (Predicted) ChemicalBook

logP Data not available -

Experimental Protocols
This section details the standard experimental procedures for determining the key

physicochemical properties of 2-(4-Carbamoylphenyl)propanoic acid.

Melting Point Determination
The melting point is a crucial indicator of a compound's purity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3012347?utm_src=pdf-body
https://www.ambeed.com/products/1624261-50-2.html
https://www.ambeed.com/products/1624261-50-2.html
https://www.ambeed.com/products/1624261-50-2.html
https://www.benchchem.com/product/b3012347?utm_src=pdf-body
https://www.benchchem.com/product/b3012347?utm_src=pdf-body
https://www.benchchem.com/product/b3012347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method: Capillary Melting Point Method.

Apparatus: Melting point apparatus, capillary tubes, thermometer.

Procedure:

A small, dry sample of 2-(4-Carbamoylphenyl)propanoic acid is finely powdered and

packed into a capillary tube to a height of 2-3 mm.

The capillary tube is placed in the heating block of the melting point apparatus.

The sample is heated at a steady rate of 1-2 °C per minute.

The temperature at which the first drop of liquid appears (onset of melting) and the

temperature at which the entire solid phase has liquefied (completion of melting) are

recorded. This range represents the melting point.

For a pure compound, the melting range is typically narrow (within 1-2 °C).

Solubility Determination
Understanding the solubility in various solvents is critical for formulation development.

Method: Shake-Flask Method.

Apparatus: Scintillation vials, analytical balance, orbital shaker, filtration device (e.g., syringe

filters), analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

An excess amount of 2-(4-Carbamoylphenyl)propanoic acid is added to a known

volume of the desired solvent (e.g., water, ethanol, buffer at various pH values) in a

scintillation vial.

The vials are sealed and agitated in an orbital shaker at a constant temperature (e.g., 25

°C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is

reached.
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After shaking, the samples are allowed to stand to allow undissolved solid to settle.

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved

particles.

The concentration of the dissolved compound in the filtrate is determined using a validated

analytical method, such as HPLC-UV.

The solubility is expressed in units such as mg/mL or mol/L.

pKa Determination
The acid dissociation constant (pKa) is essential for predicting the ionization state of the

compound at different pH values.

Method: Potentiometric Titration.

Apparatus: pH meter with a calibrated electrode, automated titrator or burette, beaker,

magnetic stirrer.

Procedure:

A known amount of 2-(4-Carbamoylphenyl)propanoic acid is dissolved in a suitable

solvent, typically a co-solvent system (e.g., water-methanol) if the compound has low

aqueous solubility.

The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is

immersed in the solution.

A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise

increments using the titrator or burette.

The pH of the solution is recorded after each addition of the titrant, allowing the system to

reach equilibrium.

The titration is continued past the equivalence point.

A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the pH at the half-equivalence point of the titration curve.

logP Determination
The partition coefficient (logP) is a measure of the compound's lipophilicity.

Method: Shake-Flask Method.

Apparatus: Separatory funnels or vials, orbital shaker, analytical instrument for quantification

(e.g., HPLC-UV).

Procedure:

A pre-saturated solution of n-octanol and water (or a suitable buffer, typically at pH 7.4 for

logD) is prepared by shaking the two solvents together and allowing them to separate.

A known amount of 2-(4-Carbamoylphenyl)propanoic acid is dissolved in one of the

phases (usually the one in which it is more soluble).

A known volume of this solution is then mixed with a known volume of the other pre-

saturated phase in a separatory funnel or vial.

The mixture is shaken gently for a sufficient time to allow for partitioning equilibrium to be

reached.

The two phases are then allowed to separate completely.

The concentration of the compound in each phase is determined using a suitable

analytical method.

The partition coefficient (P) is calculated as the ratio of the concentration of the compound

in the n-octanol phase to its concentration in the aqueous phase.

logP is the base-10 logarithm of the partition coefficient.
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b3012347?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3012347?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following diagram illustrates a general workflow for the physicochemical characterization of

a novel compound like 2-(4-Carbamoylphenyl)propanoic acid.
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Click to download full resolution via product page

Figure 1. General workflow for the synthesis and physicochemical characterization of a novel

chemical entity.

Conclusion
This technical guide has consolidated the available information on the physicochemical

properties of 2-(4-Carbamoylphenyl)propanoic acid and provided standardized experimental

protocols for their determination. While some key experimental data are currently unavailable,

the methodologies outlined herein provide a clear path for researchers to fully characterize this

compound. A comprehensive understanding of these properties is a critical step in the

evaluation of its potential for further development in various scientific and industrial

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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